Bismuth(III) isopropoxide

描述

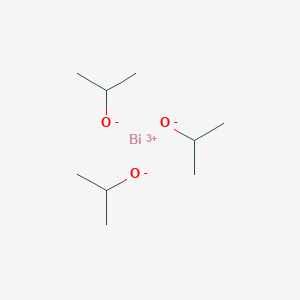

Bismuth(III) isopropoxide is a chemical compound with the molecular formula Bi(C3H7O)3. It is a white, crystalline solid that is soluble in organic solvents. This compound is known for its unique properties and is widely used in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Bismuth(III) isopropoxide can be synthesized by reacting metallic bismuth with isopropanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Bi+3C3H7OH→Bi(C3H7O)3+3H2

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure.

化学反应分析

Hydrolysis and Solvolysis

Bismuth(III) isopropoxide undergoes rapid hydrolysis in aqueous or protic environments due to the strong Lewis acidity of Bi³⁺. The reaction proceeds via ligand exchange:

Key Observations :

-

Hydrolysis generates bismuth hydroxide (Bi(OH)₃) and isopropanol .

-

In acidic conditions, Bi(OH)₃ dissolves to form Bi³⁺ ions :

-

In the presence of chloride ions, hydrolysis yields bismuth oxychloride (BiOCl) :

Conditions :

| Reaction Medium | Product | Notes |

|---|---|---|

| Neutral water | Bi(OH)₃ | White precipitate |

| Acidic solution | Bi³⁺ | Soluble species |

| HCl-containing | BiOCl | Crystalline solid |

Oxidation Reactions

This compound acts as a precursor to bismuth oxides under oxidative conditions. Thermal decomposition or reaction with oxidizing agents yields Bi₂O₃:

Key Findings :

-

Ignition of Bi(OH)₃ (derived from hydrolysis) produces Bi₂O₃ .

-

Bi₂O₃ reacts with CO₂ to form bismuth subcarbonate, but this is inhibited in acidic environments .

Oxidizing Agents :

| Agent | Conditions | Product |

|---|---|---|

| O₂ | Thermal (>400°C) | Bi₂O₃ |

| H₂O₂ | Aqueous, acidic | Bi₂O₃ |

Reduction Reactions

Reduction of Bi(OiPr)₃ yields metallic bismuth, typically under hydrogen or hydrazine atmospheres:

Experimental Data :

-

Reduction proceeds efficiently at 200–300°C with H₂ gas.

Substitution Reactions

The isopropoxide ligands are readily displaced by stronger nucleophiles, enabling synthesis of diverse bismuth complexes:

Alcohol Exchange

Examples :

-

Ethanol: Forms Bi(OEt)₃.

-

Phenol: Forms Bi(OPh)₃ (requires acid catalysis).

Reaction with Halides

Halide Compatibility :

| Halide (X⁻) | Product | Stability |

|---|---|---|

| Cl⁻ | BiCl₃ | Hygroscopic, soluble in organic solvents |

| Br⁻ | BiBr₃ | Red crystalline solid |

Complexation with Organic Ligands

This compound forms stable complexes with multidentate ligands (e.g., carboxylates, Schiff bases):

Case Study :

-

Reaction with fumaric acid produces bismuth oxofumarate, (BiO)₂C₄H₂O₄, via solid-solution interaction .

Mechanistic Insights

科学研究应用

Catalytic Applications

Bismuth(III) isopropoxide is recognized for its catalytic properties in organic reactions. It serves as a catalyst in several processes, including:

- Transesterification Reactions : It facilitates the conversion of triglycerides into biodiesel and glycerol.

- Polymerization : Used in the synthesis of polymers, it enhances reaction rates and yields.

Case Study: Polymer Synthesis

Research has demonstrated that this compound can effectively catalyze the polymerization of lactides to produce polylactic acid (PLA), a biodegradable polymer. The use of this catalyst results in higher molecular weights and improved thermal properties compared to traditional metal catalysts.

Precursor for Advanced Materials

This compound acts as a precursor for synthesizing various bismuth-based materials with unique properties:

- Superconductors : It is utilized in creating bismuth-based cuprate superconductors, which exhibit high critical temperatures suitable for energy applications.

- Thermoelectric Materials : The compound is pivotal in synthesizing bismuth telluride (), known for its efficiency in converting heat to electricity.

Data Table: Properties of Bismuth-Based Materials

| Material | Application | Key Feature |

|---|---|---|

| Bismuth Telluride | Thermoelectric devices | High thermoelectric efficiency |

| Bismuth Cuprate | Superconductors | High critical temperature |

| Bismuth Vanadate Pigments | Paints and ceramics | Bright colors and stability |

Photocatalytic Applications

Recent studies have explored the photocatalytic potential of bismuth compounds, including those derived from this compound. These materials are effective in degrading pollutants under UV light.

Case Study: Photocatalysis

A composite of bismuth oxide supported on kaolinite showed enhanced photocatalytic activity for the degradation of organic dyes. The incorporation of this compound improved the surface area and charge transport properties, leading to superior performance .

Biomedical Applications

Bismuth compounds have been investigated for their biological activities, particularly against pathogens such as Helicobacter pylori. This compound can be part of formulations aimed at treating gastrointestinal ailments.

Antimicrobial Activity

Studies indicate that bismuth complexes exhibit significant antibacterial effects against various strains, including MRSA and VRE. The mechanism involves disrupting bacterial metabolic pathways and inhibiting virulence factors .

作用机制

The mechanism of action of Bismuth(III) isopropoxide involves its ability to form complexes with various substrates. In biological systems, it can interact with proteins and enzymes, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites.

相似化合物的比较

Bismuth(III) oxide: A common bismuth compound used in various applications.

Bismuth(III) chloride: Another bismuth compound with different chemical properties.

Bismuth(III) nitrate: Used in similar applications but with distinct reactivity.

Uniqueness: Bismuth(III) isopropoxide is unique due to its solubility in organic solvents and its ability to act as a versatile reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and material science.

生物活性

Bismuth(III) isopropoxide is an organometallic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound, with the formula , is synthesized through various methods, including the reaction of bismuth(III) chloride with isopropanol. The compound appears as a flammable solid and is known for its solubility in organic solvents, which enhances its reactivity in chemical processes.

Antimicrobial Properties

Bismuth compounds, including this compound, have demonstrated significant antimicrobial activity, particularly against Helicobacter pylori. Research indicates that bismuth inhibits the growth of H. pylori by downregulating virulence factors such as CagA and VacA and disrupting metabolic pathways essential for bacterial survival .

Case Study: Inhibition of H. pylori

- Study Findings : Bismuth compounds were effective at low concentrations, with minimum inhibitory concentration (MIC) values reported as low as 8.84 μM against various strains of H. pylori.

- Mechanism : The compound interferes with flagella assembly and antioxidant enzyme activity, leading to bacterial death .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including DNA fragmentation and lipid peroxidation.

Case Study: Cytotoxicity in Cancer Cells

- Cytotoxic Effects : Bismuth complexes have exhibited low toxicity towards normal cells while demonstrating high cytotoxicity against human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

- Mechanisms of Action : The compound promotes apoptosis and inhibits cell cycle progression in cancer cells .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other bismuth compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity to Normal Cells |

|---|---|---|---|

| This compound | High | Moderate to High | Low |

| Bismuth(III) Nitrate | Moderate | Low | Moderate |

| Bismuth(III) Chloride | Low | Low | High |

Mechanisms of Biological Action

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Bismuth ions can interact with cellular components, leading to disruption of essential biochemical pathways.

- Induction of Oxidative Stress : The compound induces oxidative stress in microbial and cancer cells, resulting in cell death.

- Modulation of Gene Expression : It affects the expression of genes involved in virulence and cell proliferation .

属性

IUPAC Name |

bismuth;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Bi/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPRLIQQQKEOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627335 | |

| Record name | Bismuth(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15049-67-9 | |

| Record name | Bismuth(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。